molecular formula C12H17N3O3 B1434453 ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate CAS No. 1955519-72-8

ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Cat. No. B1434453
M. Wt: 251.28 g/mol
InChI Key: OILDNNJRVXJMFU-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate is a chemical compound . Its IUPAC name is ethyl 5,6,7,8-tetrahydro-4H-pyrazolo [1,5-a] [1,4]diazepine-2-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-2-15-10 (14)9-6-8-7-11-4-3-5-13 (8)12-9;/h6,11H,2-5,7H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 396.3±42.0 °C and the predicted density is 1?±.0.06 g/cm3 . The pKa is predicted to be 0.11±0.20 .

Scientific Research Applications

Synthesis and Chemical Properties

A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, including ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate, has been developed. This involves a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from easily accessible pyrazole carboxylates. Obtained intermediates undergo oxirane ring-opening and direct cyclisation, yielding target compounds. The synthetic approach aims to expand the current study and successfully functionalize ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates. The structures of these compounds are confirmed using NMR spectroscopy and HRMS investigation (Dzedulionytė et al., 2022).

Crystal Structure Analysis

The crystal structure of related derivatives, providing insight into their molecular geometry and interaction potentials, has been determined. This includes the analysis of bond lengths, bond angles, and dihedral angles, contributing to the understanding of their chemical behavior and potential applications in material science and pharmaceutical research (Gelli et al., 1994).

properties

IUPAC Name

ethyl 5-ethyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-14-6-5-7-15-10(11(14)16)8-9(13-15)12(17)18-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILDNNJRVXJMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCN2C(=CC(=N2)C(=O)OCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

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